MT 63-78

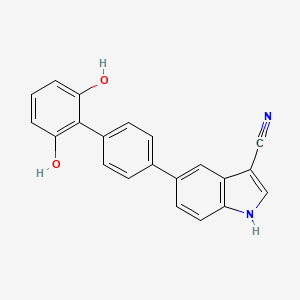

Descripción

Propiedades

IUPAC Name |

5-[4-(2,6-dihydroxyphenyl)phenyl]-1H-indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSYZPLXAFVMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of MT 63-78: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT 63-78 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a technical guide for researchers in drug discovery and development. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Visual representations of signaling pathways and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of the compound's function.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1] It is activated in response to cellular stress that depletes ATP levels, such as nutrient deprivation and hypoxia.[1] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP.[2] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2]

This compound was identified through a small molecule screening as a direct and potent activator of AMPK.[3][4] This guide elucidates the intricate mechanisms by which this compound exerts its effects, with a particular focus on its anti-cancer properties in prostate cancer models.

Molecular Mechanism of Action

This compound directly activates AMPK in an allosteric manner, independent of changes in cellular AMP:ATP ratios.[5][6] This direct activation is a key feature that distinguishes it from indirect AMPK activators like metformin.

Direct Binding and Activation of AMPK

This compound has been shown to bind to the β1 subunit of the AMPK heterotrimeric complex.[2][7] This interaction is believed to induce a conformational change that promotes the phosphorylation of Thr172 on the catalytic α subunit, a critical step for AMPK activation.[5][8] Furthermore, this compound protects AMPK from dephosphorylation at Thr172 by protein phosphatases, thereby sustaining its active state.[5][6]

The following diagram illustrates the direct activation of AMPK by this compound.

Downstream Signaling Pathways

The activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively contribute to its cellular effects. The two most prominent pathways affected are the inhibition of de novo lipogenesis and the suppression of the mTORC1 signaling pathway.

Inhibition of De Novo Lipogenesis

A key mechanism underlying the anti-proliferative effects of this compound, particularly in prostate cancer, is the profound inhibition of de novo lipogenesis.[3][9] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[10][11] This leads to a significant reduction in the synthesis of fatty acids and cholesterol, which are essential for membrane production in rapidly dividing cancer cells.[9]

Suppression of mTORC1 Signaling

This compound treatment also leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[10][12] Activated AMPK directly phosphorylates Raptor, a key component of the mTORC1 complex, leading to its inhibition.[11] The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-cancer effects of this compound.[1]

The signaling cascade initiated by this compound is depicted in the following diagram.

Cellular Effects

The molecular changes induced by this compound translate into significant cellular consequences, primarily characterized by cell cycle arrest and apoptosis.

Mitotic Arrest

Treatment with this compound induces a robust cell cycle arrest at the G2/M phase in various cancer cell lines, including those of prostate origin.[10][11] This effect is observed to be independent of p53 status.[7][9] The arrest in mitosis is a direct consequence of AMPK activation and contributes to the compound's anti-proliferative activity.[11]

Apoptosis

Prolonged exposure to this compound leads to the induction of apoptosis, or programmed cell death.[10][12] This is evidenced by the accumulation of pro-apoptotic proteins and the cleavage of PARP.[13] The induction of apoptosis is a critical component of the anti-tumor effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Lines | Reference |

| EC50 for AMPK activation | 25 µM | LNCaP, PC3 | [4][10] |

| Effect on Cell Growth (LNCaP) | Dose-dependent decrease | LNCaP | [11][13] |

| Effect on Cell Growth (PC3) | Dose-dependent decrease | PC3 | [11][13] |

| Induction of G2/M arrest (25 µM, 24h) | Significant enrichment | LNCaP, CRPC cells | [10][11] |

Table 2: In Vivo Efficacy (Xenograft Model)

| Parameter | Value | Model | Reference |

| Tumor Growth Inhibition (30 mg/kg, daily, 14 days) | 33% | LNCaP xenografts in nude mice | [4][13] |

| Tumor Growth Inhibition (60 mg/kg, daily, 21 days) | More robust inhibition | LNCaP xenografts in nude mice | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of AMPK (Thr172), ACC (Ser79), and Raptor (Ser792) following treatment with this compound.

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with primary antibodies specific for phosphorylated and total AMPK, ACC, and Raptor overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

De Novo Lipogenesis Assay (14C-Acetate Incorporation)

This assay measures the rate of new lipid synthesis in cells treated with this compound.

-

Cell Treatment:

-

Plate cells and treat with various concentrations of this compound.

-

-

Radiolabeling:

-

Add [14C]-acetate to the culture medium and incubate for a defined period.

-

-

Lipid Extraction:

-

Wash cells with PBS and lyse.

-

Extract total lipids from the cell lysates using a chloroform:methanol solvent system.

-

-

Scintillation Counting:

-

Evaporate the solvent and measure the amount of incorporated 14C in the lipid fraction using a scintillation counter.

-

-

Normalization:

-

Normalize the counts to the total protein content of the cell lysate.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation:

-

Treat cells with this compound for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A. PI stains the DNA, and RNase A removes RNA to prevent non-specific staining.

-

Incubate at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound is a well-characterized direct activator of AMPK with a multifaceted mechanism of action. Its ability to potently inhibit de novo lipogenesis and suppress mTORC1 signaling underscores its therapeutic potential, particularly in cancers characterized by metabolic reprogramming. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other AMPK activators as novel therapeutic agents. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise summary of the compound's core mechanisms.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. tno-pharma.com [tno-pharma.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. medchemexpress.com [medchemexpress.com]

The Effect of MT 63-78 on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT 63-78 (also known as Debio 0930) is a potent and specific small-molecule direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This technical guide provides an in-depth overview of the effects of this compound on cellular metabolism, with a primary focus on its mechanism of action and downstream consequences. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. The primary metabolic ramification of this compound-mediated AMPK activation is the profound inhibition of de novo lipogenesis, which underpins its potent anti-proliferative effects in cancer models.[1][3]

Mechanism of Action

This compound functions as a direct, allosteric activator of AMPK.[3] It binds to the AMPK complex, preferentially to β1-containing isoforms, inducing a conformational change that enhances its kinase activity.[3][4] This activation occurs independently of the canonical upstream kinase, LKB1.[3] Furthermore, this compound protects AMPK from dephosphorylation at the critical Threonine 172 residue within the activation loop, thus sustaining its active state.[3][4] Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance, most notably Acetyl-CoA Carboxylase (ACC) and Raptor, a key component of the mTORC1 complex.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound as documented in preclinical studies.

Table 2.1: In Vitro AMPK Activation and Downstream Signaling

| Parameter | Cell Line(s) | Concentration(s) | Incubation Time | Result | Citation(s) |

| AMPK Activity (EC₅₀) | LNCaP, PC3 | Dose-response | 30 min | EC₅₀ = 25 µM | [1] |

| ACC Phosphorylation (Ser79) | LNCaP, PC3 | 0.25 - 50 µM | 30 min | Dose-dependent increase | [1] |

| Raptor Phosphorylation (Ser792) | LNCaP, PC3 | 0.25 - 50 µM | 30 min | Dose-dependent increase | [1] |

| AMPKα Phosphorylation (Thr172) | LNCaP, PC3 | 0.25 - 50 µM | 30 min | Dose-dependent increase | [1] |

Table 2.2: Cellular Metabolic and Phenotypic Effects

| Parameter | Cell Line(s) | Concentration(s) | Incubation Time | Result | Citation(s) |

| Inhibition of Lipogenesis | LNCaP | 25 µM | 12 hours | Significant reduction in ¹⁴C-acetate incorporation (P=0.0018) | [3] |

| 50 µM | 12 hours | Stronger reduction in ¹⁴C-acetate incorporation (P=0.0004) | [3] | ||

| Cell Growth Inhibition | LNCaP, PC3 | 1 - 50 µM | 4 days | Dose-dependent decrease in cell number | [1] |

| Cell Cycle Arrest | LNCaP, CRPC cells | 25 µM | 24 hours | Significant enrichment of G2/M phase population | [1] |

| Apoptosis Induction | LNCaP, PC3, etc. | 10 - 50 µM | 24 hours | Induction of apoptosis markers (e.g., PUMA accumulation) | [1] |

Table 2.3: In Vivo Efficacy

| Parameter | Animal Model | Dosing Regimen | Treatment Duration | Result | Citation(s) |

| Tumor Growth Inhibition | Nude mice with LNCaP xenografts | 30 mg/kg (i.p.), daily | 14 days | 33% inhibition of tumor growth (P=0.049) | [4] |

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound

This compound directly activates AMPK, which in turn inhibits two major anabolic pathways: lipogenesis and protein synthesis (via mTORC1). This shifts the cell from an anabolic to a catabolic state to conserve energy, leading to cell cycle arrest and apoptosis.

Caption: this compound signaling pathway leading to inhibition of lipogenesis and cell growth.

Experimental Workflow: Lipogenesis Assay

The primary metabolic effect of this compound is measured by quantifying the rate of de novo lipid synthesis using a radiolabeled acetate tracer.

Caption: Workflow for assessing this compound's effect on lipogenesis via ¹⁴C-acetate incorporation.

Key Experimental Protocols

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the activation state of AMPK and its downstream targets, ACC and Raptor.

-

Cell Lysis: Treat cells (e.g., LNCaP, PC3) with desired concentrations of this compound for 30 minutes. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per lane and separate by size on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-ACC (Ser79)

-

Total ACC

-

Phospho-Raptor (Ser792)

-

Total Raptor

-

β-Actin (as a loading control)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK from cell lysates.

-

Sample Preparation: Treat cells with this compound and prepare total cell lysates as described for Western Blotting.

-

Assay Execution: Use a commercial AMPK Kinase Assay kit (e.g., CycLex, Cat# CY-1182), following the manufacturer's instructions.

-

Principle: The assay typically involves an ELISA-based format where cell lysate containing AMPK is added to a microplate coated with a specific substrate (e.g., a peptide containing the consensus AMPK phosphorylation motif).

-

Reaction: An ATP solution is added to initiate the phosphorylation reaction.

-

Detection: A primary antibody specific for the phosphorylated substrate is added, followed by an HRP-conjugated secondary antibody.

-

Quantification: The reaction is stopped, and the signal is developed with a colorimetric substrate. The absorbance is read on a microplate reader at the appropriate wavelength. Activity is calculated relative to a control (e.g., DMSO-treated cells).

De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)

This protocol quantifies the rate of new lipid synthesis.

-

Cell Culture and Treatment: Seed cells in 6-well plates. The following day, treat with this compound or vehicle control for the desired time (e.g., 12 hours).[3]

-

Radiolabeling: Add 1 µCi/mL of [¹⁴C]-acetate to the culture medium and incubate for an additional 2-4 hours under normal culture conditions.

-

Lipid Extraction: Wash cells twice with ice-cold PBS. Scrape cells into a solution of hexane:isopropanol (3:2 v/v).

-

Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the upper hexane layer, which contains the lipids.

-

Scintillation Counting: Transfer the lipid extract to a scintillation vial, allow the solvent to evaporate, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Normalization: In a parallel set of wells, lyse the cells and measure the total protein concentration. Normalize the radioactive counts (counts per minute, CPM) to the protein content (mg) of each sample. Express results as a percentage of the vehicle-treated control.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of MT 63-78 (Debio 0930)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT 63-78, also known as Debio 0930, is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a particular focus on its potential as a therapeutic agent in oncology. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of quantitative data and visualizations of its signaling pathway and experimental workflows.

Discovery and Initial Development

This compound was identified through a targeted screening of a small molecule library using purified human recombinant AMP-activated protein kinase (AMPK) α1β1γ1.[1] This screening aimed to discover direct activators of AMPK, a key cellular energy sensor that has emerged as a promising therapeutic target for metabolic diseases and cancer. The development of this compound was initially a collaborative effort between Mercury Therapeutics and Debiopharm, focusing on its potential for treating diabetes and metabolic diseases, with oncology as another area of interest.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₁H₁₄N₂O₂ |

| Molecular Weight | 326.3 g/mol |

| Synonyms | Debio 0930 |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a direct, allosteric activator of AMPK.[1][2] Unlike indirect activators such as metformin, which modulate the cellular AMP:ATP ratio, this compound directly binds to the AMPK complex to induce its activation.[2] This activation is independent of cellular energy levels, as treatment with this compound does not cause significant changes in intracellular ATP, ADP, or AMP levels.[2]

The primary mechanism of action involves:

-

Allosteric Activation: this compound binds to a site on the AMPK complex, inducing a conformational change that leads to its activation. It shows selectivity for AMPK heterotrimers containing the β1 subunit.[3][4][5]

-

Protection from Dephosphorylation: this compound protects the activated AMPK complex from dephosphorylation at the critical threonine 172 residue within the activation loop of the α subunit.[1][2] This prolongs the active state of the enzyme.

The activation of AMPK by this compound is also independent of the major upstream AMPK kinase, LKB1.[1]

Signaling Pathway

The activation of AMPK by this compound triggers a cascade of downstream signaling events that ultimately impact cellular metabolism, proliferation, and survival. Key downstream effects observed in cancer cells, particularly prostate cancer, include the inhibition of lipogenesis and the mTORC1 pathway.

Preclinical Development in Oncology

The primary focus of this compound's preclinical development has been in the context of prostate cancer. Studies have demonstrated its efficacy in both androgen-sensitive and castration-resistant prostate cancer (CRPC) models.[1]

In Vitro Studies

Effects on Cell Proliferation and Viability

This compound induces a dose-dependent decrease in the number of various prostate cancer cell lines.[6]

| Cell Line | IC₅₀ (µM) |

| LNCaP | ~25 |

| PC3 | ~25 |

Induction of Mitotic Arrest and Apoptosis

Treatment with this compound leads to a significant enrichment of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.[1][6] This is followed by the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3, and an increase in Annexin V staining.[1][7]

Inhibition of Lipogenesis

A key mechanism underlying the anti-cancer effects of this compound is the potent inhibition of de novo lipogenesis.[1] This is achieved through the AMPK-mediated phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1]

Inhibition of mTORC1 Signaling

This compound also inhibits the mTORC1 signaling pathway through the phosphorylation of Raptor, a key component of the mTORC1 complex.[1] This leads to the dephosphorylation of downstream targets such as S6 kinase and 4E-BP1, resulting in a reduction in protein synthesis and cell growth.

In Vivo Studies

In a xenograft model using LNCaP human prostate cancer cells in nude mice, intraperitoneal administration of this compound resulted in a significant inhibition of tumor growth.[1][2]

| Treatment | Dose | Duration | Tumor Growth Inhibition |

| This compound | 30 mg/kg/day | 14 days | 33% (p=0.049)[1][2] |

| This compound | 60 mg/kg/day | 21 days | More robust inhibition (p=0.004)[1][2] |

Experimental Protocols

AMPK Activation Assay (Cell-free)

Objective: To determine the direct effect of this compound on the activity of purified AMPK.

Methodology:

-

Recombinant human AMPK α1β1γ1 is incubated with a peptide substrate (e.g., GST-ACC peptide).

-

Various concentrations of this compound are added to the reaction mixture. AMP is used as a positive control.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

After incubation, the reaction is stopped, and the incorporation of ³²P into the substrate is measured using a scintillation counter.

-

Data is analyzed to determine the EC₅₀ value for AMPK activation.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells.

Methodology:

-

Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 0-50 µM).

-

Cells are incubated for a specified period (e.g., 4 days).

-

Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.

-

Results are expressed as a percentage of viable cells compared to a vehicle-treated control.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Prostate cancer cells are treated with this compound (e.g., 25 µM) for 24-48 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[8][9]

-

After incubation, the DNA content of the cells is analyzed by flow cytometry.[9]

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the induction of apoptosis by this compound.

Methodology:

-

Prostate cancer cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

Methodology:

-

Male athymic nude mice are subcutaneously injected with human prostate cancer cells (e.g., LNCaP).[10]

-

When tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of this compound (e.g., 30 or 60 mg/kg). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for pharmacodynamic markers).

Experimental Workflow Visualization

Clinical Development Status

While this compound was also referred to as Debio 0930, there is limited publicly available information regarding its progression into clinical trials. Searches for clinical trials of Debio 0930 did not yield specific results, although clinical trials for other Debiopharm compounds with similar numbering (e.g., Debio 0932) have been identified.[11][12] It is possible that the development of Debio 0930 was discontinued before reaching clinical stages, or that it was not pursued for oncology indications.

Conclusion

This compound is a well-characterized direct activator of AMPK with demonstrated preclinical anti-cancer activity, particularly in prostate cancer models. Its mechanism of action, involving the inhibition of lipogenesis and mTORC1 signaling, provides a strong rationale for its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development who are interested in targeting cellular metabolism. Further investigation into the clinical potential of this compound or structurally related compounds is warranted.

References

- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Regulation, Role and Therapeutic Targeting of AMPK in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.research.missouri.edu [docs.research.missouri.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Latest news - Debiopharm [debiopharm.com]

The Role of MT 63-78 in Activating the β1 Subunit of AMPK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule MT 63-78, a direct allosteric activator of AMP-activated protein kinase (AMPK), with a specific focus on its interaction with the β1 subunit. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and research workflows.

Executive Summary

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy homeostasis, playing a central role in regulating metabolism and cell growth. Its activation is a key therapeutic target for metabolic diseases and cancer. This compound is a potent, cell-permeable, small molecule that directly activates AMPK. A defining characteristic of this compound is its preferential activation of AMPK heterotrimers containing the β1 regulatory subunit. It achieves this by binding to an allosteric site, inducing a conformational change that both activates the kinase and protects it from dephosphorylation, independent of cellular AMP levels or the status of upstream kinases like LKB1.

Mechanism of Action: Allosteric Activation via the β1 Subunit

This compound functions as a direct, allosteric activator of AMPK.[1][2] Its mechanism involves several key features:

-

Direct Binding: It physically binds to the AMPK heterotrimeric complex. This interaction occurs at the Allosteric Drug and Metabolite (ADaM) site, a cleft formed between the kinase domain of the catalytic α subunit and the carbohydrate-binding module (CBM) of the regulatory β subunit.[3][4][5]

-

β1 Subunit Selectivity: this compound demonstrates maximal activation of AMPK complexes containing the β1 subunit (α1β1γ1 and α2β1γ1).[1] While it can activate β2-containing complexes at high doses, its primary and most potent effects are mediated through β1.[1] Experiments using siRNA to knock down the β1 subunit completely abolish AMPK activation by this compound in prostate cancer cells, confirming that it acts mainly by binding this subunit in a cellular context.[1]

-

Dual-Action Activation: The binding of this compound has a twofold effect:

-

It induces a conformational change that allosterically activates the kinase domain.[1]

-

It inhibits the dephosphorylation of a critical threonine residue (Thr172) on the α subunit's activation loop by phosphatases like protein phosphatase 2C alpha (PP2Cα).[1][6] This protection sustains the active, phosphorylated state of the enzyme.

-

-

Independence from Upstream Signals: Unlike indirect activators (e.g., metformin) that alter the cellular AMP:ATP ratio, this compound activates AMPK without changing cellular energy levels.[3][7] Furthermore, its activation is independent of the major upstream kinase LKB1, as demonstrated by its ability to activate AMPK in LKB1-deficient cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity as reported in the literature.

| Parameter | Value | Context | Source |

| Molecular Weight (MW) | 326 Da | Chemical property of the compound. | [1][6] |

| EC50 (in vitro) | 25 μM | Dose-dependent activation of AMPK and its downstream targets in PCa cells. | [7][8][9][10] |

| In Vivo Efficacy | 33% tumor growth inhibition (at 30 mg/kg) | Efficacy in a xenograft model of prostate cancer. | [1][8] |

| Target Selectivity | Preferential for β1-containing heterotrimers | In vitro assays showed maximal activation with α1β1γ1 and α2β1γ1 complexes. | [1][3] |

Signaling Pathway and Logical Diagrams

This compound Signaling Pathway

The following diagram illustrates the molecular mechanism by which this compound activates the AMPK pathway.

Caption: Mechanism of this compound action on the AMPK signaling cascade.

Experimental Workflow

This diagram outlines a typical workflow for characterizing an AMPK activator like this compound, from initial screening to cellular validation.

Caption: Standard experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on descriptions from foundational studies.[1][6]

Cell-Free AMPK Activation Assay

This assay directly measures the ability of this compound to activate purified recombinant AMPK.

-

Reagents:

-

Human recombinant AMPK α1β1γ1

-

GST-ACC peptide (amino acids 1-150) as a substrate

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

-

This compound at various concentrations (e.g., 0-100 μM)

-

AMP (e.g., 25 μM) as a positive control

-

-

Protocol:

-

Prepare a reaction mixture containing kinase buffer, GST-ACC substrate, and recombinant AMPK enzyme.

-

Add this compound (or AMP/vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding SDS-PAGE loading buffer.

-

Detection: If using radioactivity, wash the paper to remove unbound ATP and measure incorporated radioactivity using a scintillation counter. Alternatively, use SDS-PAGE and Western blot with a phospho-specific ACC antibody.

-

Plot the activity against the concentration of this compound to determine the EC₅₀.

-

AMPK Dephosphorylation Assay

This assay determines if this compound protects AMPK from inactivation by phosphatases.

-

Reagents:

-

Human recombinant AMPK α1β1γ1

-

Upstream kinase (e.g., CaMKKβ)

-

Protein phosphatase 2C alpha (PP2Cα)

-

ATP

-

This compound (e.g., 5 μM)

-

Antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα

-

-

Protocol:

-

Phosphorylation Step: Incubate recombinant AMPK (e.g., 100 ng) with an upstream kinase like CaMKKβ in the presence of ATP to generate a phosphorylated, active AMPK pool.

-

Dephosphorylation Step: Add PP2Cα (e.g., 26 ng) to the reaction mixture containing the now-phosphorylated AMPK.

-

Test Condition: In a parallel reaction, add both PP2Cα and this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Detection: Analyze the samples by Western blot using an antibody specific for phosphorylated Thr172 on the AMPK α subunit. Use a total AMPKα antibody as a loading control. A stronger p-Thr172 signal in the presence of this compound indicates protection from dephosphorylation.

-

Cell-Based AMPK Activation and Subunit Selectivity

This experiment validates the activity of this compound in a cellular environment and confirms its β1 subunit dependency.

-

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC3)

-

This compound

-

siRNA targeting AMPK β1 subunit (and β2 as a control), and non-targeting control siRNA

-

Transfection reagent

-

Cell lysis buffer

-

Antibodies: anti-p-ACC (Ser79), anti-total ACC, anti-AMPK β1

-

-

Protocol:

-

siRNA Transfection: Seed cells and transfect them with siRNA targeting either the β1 or β2 subunit, or with a non-targeting control. Allow 48-72 hours for protein knockdown. Verify knockdown efficiency by Western blot for the AMPK β1 subunit.

-

Compound Treatment: Treat the transfected cells with this compound at various concentrations (e.g., 5, 25, 50 μM) or a vehicle control (DMSO) for 30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse them in an appropriate buffer containing protease and phosphatase inhibitors.

-

Detection (Western Blot):

-

Normalize protein concentrations of the lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-ACC (Ser79) to measure downstream AMPK activity.

-

Probe for total ACC as a loading control.

-

-

Analysis: Quantify band intensities. A significant increase in p-ACC in control cells treated with this compound, which is abolished or greatly reduced in β1-knockdown cells, confirms the compound's β1 selectivity in a cellular context.[1]

-

References

- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. AMP-Activated Protein Kinase – A Ubiquitous Signalling Pathway with Key Roles in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. abmole.com [abmole.com]

The Impact of MT 63-78 on the mTORC1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule MT 63-78 and its effects on the mTORC1 signaling pathway. This compound is a potent and specific direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[1][2][3] Activation of AMPK by this compound has significant downstream consequences, including the inhibition of the mTORC1 pathway, which is a key driver of cell growth and proliferation and is often dysregulated in cancer.[1][4] This document summarizes the quantitative effects of this compound, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an allosteric activator of AMPK.[5] It directly binds to the AMPK complex, primarily interacting with the β1 subunit, leading to its activation.[1][4] This activation occurs independently of cellular energy levels, as this compound does not alter intracellular ATP or ADP concentrations.[5] Once activated, AMPK phosphorylates a number of downstream targets, including Raptor, a key component of the mTORC1 complex. The phosphorylation of Raptor by AMPK on Ser792 is a primary mechanism through which this compound inhibits mTORC1 signaling.[6] This inhibition leads to the dephosphorylation and inactivation of downstream mTORC1 effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in a decrease in protein synthesis and cell growth.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value/Effect | Reference(s) |

| AMPK Activation (EC50) | LNCaP, PC3 (Prostate Cancer) | 25 µM | [5][6] |

| Cell Growth Inhibition | LNCaP, PC3 (Prostate Cancer) | Dose-dependent decrease | [6] |

| CRPC models (CL1, C4-2, 22Rv1, C4-2B) | Significant reduction at 48h | [1] | |

| A549 (Lung Cancer), KTC-1 (Thyroid Cancer) | Growth inhibitory effect noted | [1] | |

| Cell Cycle Arrest | LNCaP, CRPC models | G2/M phase enrichment with 25 µM at 24h | [6] |

| Apoptosis Induction | LNCaP, PC3, C4-4, C4-2B, CL1, 22Rv1 | Induced apoptosis, Mcl-1 reduction, Puma accumulation | [6] |

Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model

| Treatment Regimen | Effect on Tumor Growth | P-value | Reference(s) |

| 30 mg/kg daily for 14 days (i.p.) | 33% inhibition | P = 0.049 | [2][5] |

| 60 mg/kg for 21 days (i.p.) | More robust inhibition | P = 0.004 | [5] |

Table 3: Molecular Effects of this compound on mTORC1 Pathway Components

| Target Protein | Phosphorylation Site | Effect | Cell Line(s) | Reference(s) |

| AMPKα | Thr172 | Increased phosphorylation | LNCaP, PC3 | [6] |

| Raptor | Ser792 | Increased phosphorylation | LNCaP, PC3, Xenograft tumors | [2][5][6] |

| ACC | Ser79 | Increased phosphorylation | LNCaP, PC3, Xenograft tumors | [5][6] |

| S6 Ribosomal Protein (S6RP) | Not specified | Reduced phosphorylation | Prostate cancer cells | [1] |

| 4E-BP1 | Not specified | Reduced phosphorylation | Prostate cancer cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the impact of this compound on the mTORC1 signaling pathway.

Western Blot Analysis

Western blotting is employed to detect and quantify the levels of total and phosphorylated proteins within the AMPK-mTORC1 signaling cascade.

-

Sample Preparation:

-

Culture cells to desired confluency and treat with this compound at various concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant containing total protein.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPKα (Thr172), AMPKα, phospho-Raptor (Ser792), Raptor, phospho-S6K1 (Thr389), S6K1, phospho-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vitro AMPK Activity Assay

This assay directly measures the enzymatic activity of AMPK in cell lysates.

-

Immunoprecipitation of AMPK:

-

Lyse cells treated with this compound or vehicle control.

-

Incubate cell lysates with an antibody against the AMPKα subunit and protein A/G-agarose beads to immunoprecipitate the AMPK complex.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated AMPK complex.

-

Resuspend the beads in a kinase assay buffer containing a synthetic AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

-

Measurement of Activity:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter to determine AMPK activity.

-

Cell Viability and Proliferation Assays

These assays assess the impact of this compound on cell growth and survival.

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with a range of concentrations of this compound.

-

-

Viability/Proliferation Measurement:

-

After the desired incubation period (e.g., 24, 48, 72 hours), add a viability reagent such as MTT or resazurin, or use a crystal violet staining method.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with this compound for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound signaling to mTORC1.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for investigating the roles of AMPK and mTORC1 signaling in various physiological and pathological processes. Its ability to directly activate AMPK, leading to the subsequent inhibition of the mTORC1 pathway, underscores its therapeutic potential, particularly in the context of cancers with dysregulated metabolic and growth signaling pathways. The primary anti-cancer mechanism in prostate cancer models appears to be the inhibition of de novo lipogenesis, a downstream effect of AMPK activation, though the suppression of mTORC1 signaling also plays a role.[1][3] This guide provides a comprehensive overview of the technical details surrounding the use of this compound, which should aid researchers in designing and interpreting experiments aimed at further exploring its biological functions and therapeutic applications.

References

- 1. embopress.org [embopress.org]

- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Pharmacokinetics of MT 63-78

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for MT 63-78 (also known as Debio 0930), a potent and specific direct activator of AMP-activated protein kinase (AMPK). The information presented is intended to support further research and development of this compound.

Core Pharmacokinetic Parameters

This compound has been evaluated in preclinical mouse models to determine its pharmacokinetic profile following both oral and intraperitoneal administration. The key findings from these studies are summarized below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in C57 BL/6 Male Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) |

| Intraperitoneal (i.p.) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Quantitative data for Cmax, Tmax, AUC, and bioavailability from the pivotal study by Zadra et al. (2014) are contained within a supplementary figure (Supplementary Fig 1A) which was not directly accessible.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the pharmacokinetic assessment of this compound.

In Vivo Administration

Animal Model: The pharmacokinetic studies were conducted in C57 BL/6 male mice.[1][2] For in vivo efficacy studies, nude mice bearing LNCaP human prostate cancer xenografts were used.[3]

Drug Formulation and Administration:

-

Intraperitoneal (i.p.) Administration: For tumor growth inhibition studies, this compound was administered daily at a dose of 30 mg/kg.[3] A prolonged treatment study utilized a higher dose of 60 mg/kg.

-

Oral Administration: For pharmacokinetic analysis, this compound was administered orally. The compound was formulated using the antacid Mylanta as a vehicle to likely enhance its solubility and/or absorption.[1][2]

Plasma Concentration Analysis

Sample Collection: Blood samples were collected from the mice at various time points following administration to characterize the plasma concentration-time profile of this compound.

Analytical Method: The concentration of this compound in plasma samples was quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2] This method provides high sensitivity and specificity for the accurate measurement of drug concentrations in biological matrices.

General HPLC-MS/MS Protocol for Small Molecule Quantification in Plasma:

While the specific parameters for this compound analysis were not detailed in the available literature, a general protocol for the quantification of small molecules in plasma using HPLC-MS/MS typically involves the following steps:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol, often containing an internal standard.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the analyte and internal standard.

-

Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent.

-

-

Chromatographic Separation (HPLC):

-

Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Elute the analyte using a mobile phase gradient (e.g., a mixture of water with a modifier like formic acid and an organic solvent like acetonitrile).

-

The flow rate and gradient are optimized to achieve good separation of the analyte from other matrix components.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective detection method minimizes interference from other molecules in the sample.

-

A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown plasma samples.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Its mechanism of action involves binding to the β1 subunit of the AMPK complex.[4] Activation of AMPK by this compound leads to the downstream inhibition of two critical anabolic pathways: de novo lipogenesis and the mTORC1 signaling pathway.[1] This dual inhibition is believed to be the primary mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound in cancer cells, particularly in prostate cancer.[5]

Caption: Signaling pathway of this compound.

General Experimental Workflow for In Vivo Pharmacokinetic Study

The workflow for a typical in vivo pharmacokinetic study, as inferred from the available literature on this compound, is outlined below.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of empagliflozin and its combination with docetaxel on LNCaP and DU- 145 prostate cancer cell lines: cytotoxicity and molecular pathway analysis | springermedizin.de [springermedizin.de]

- 5. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Anti-Tumor Mechanisms and Efficacy of MT 63-78

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the anti-tumor effects of MT 63-78, a potent and specific direct activator of 5'AMP-activated protein kinase (AMPK). It consolidates preclinical data, outlines key experimental methodologies, and illustrates the core signaling pathways involved.

Core Mechanism of Action

This compound is a small molecule (MW: 326 Da) that directly activates AMPK, a central regulator of cellular metabolism and growth.[1] Its primary mechanism involves binding to the β1 subunit of the AMPK heterotrimer.[2] This activation occurs independently of the tumor suppressor LKB1 and does not alter cellular energy levels (ATP/ADP ratio).[3] this compound also protects AMPK from dephosphorylation at the critical Threonine-172 residue, thus sustaining its active state.[1][2][3]

The anti-tumor effects of this compound stem from two primary downstream consequences of AMPK activation:

-

Inhibition of de novo Lipogenesis : Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[3] This blockade of lipogenesis is a key driver of the compound's growth-inhibitory effects, particularly in cancers like prostate cancer that are heavily reliant on this pathway.[2][3][4]

-

Repression of the mTORC1 Pathway : AMPK activation leads to the phosphorylation of Raptor, a key component of the mTORC1 complex, resulting in its inhibition.[1][3] This suppresses protein synthesis and further contributes to the anti-proliferative effects.[5]

These molecular events culminate in significant cellular responses, including cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately leading to reduced cancer cell growth.[3][4][5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical models. The data below summarizes its activity both in vitro and in vivo.

Table 1: Summary of In Vitro Anti-Tumor Effects

| Cell Line | Cancer Type | Key Feature(s) | Concentration (µM) | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| LNCaP | Prostate Cancer | Androgen-Sensitive, PTEN null | 0-50 | Dose-dependent decrease in cell number. | [3][6] |

| PC3 | Prostate Cancer | Androgen-Independent, p53 null | 0-50 | Dose-dependent decrease in cell number; dramatic G2/M arrest. | [3][6] |

| CL1, C4-2, 22Rv1 | Prostate Cancer | Castration-Resistant (CRPC) | 25-50 | Significant reduction in cell growth and G2/M arrest. | [3][6] |

| DU145 | Prostate Cancer | LKB1 null | 0-50 | Dose-dependent activation of AMPK. | [3] |

| HeLa | Cervical Cancer | LKB1 null | Not Specified | Dose-dependent activation of AMPK. | [3] |

| A549 | Lung Cancer | LKB1 null | Not Specified | Growth inhibitory effect observed. | [3] |

| KTC-1 | Thyroid Cancer | BRAF V600E | Not Specified | Growth inhibitory effect observed. |[3] |

Table 2: Summary of In Vivo Anti-Tumor Effects

| Animal Model | Tumor Model (Cell Line) | Dosage & Administration | Treatment Duration | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Nude Mice | LNCaP Xenograft | 30 mg/kg, daily i.p. | 14 days | 33% inhibition of tumor growth (P=0.049). | [1][3][6] |

| Nude Mice | LNCaP Xenograft | 60 mg/kg, daily i.p. | 21 days | More robust inhibition of tumor growth (P=0.004). |[3] |

Table 3: Synergistic Therapeutic Effects

| Combination Agent | Cancer Model | Observed Effect | Citation(s) |

|---|---|---|---|

| Bicalutamide (AR antagonist) | LNCaP, CRPC cells | Significantly enhanced growth inhibition; further reduction of AR and PSA expression. | [1][2][3] |

| MDV3100 (Enzalutamide) | LNCaP, CRPC cells | Significantly enhanced growth inhibition; further reduction of AR and PSA expression. | [1][3][4] |

| Abiraterone (Androgen synthesis inhibitor) | LNCaP, CRPC cells | Significantly enhanced growth inhibition; further reduction of AR and PSA expression. |[1][3][4] |

Detailed Experimental Protocols

The following sections describe the methodologies used in the key experiments cited in this guide.

3.1 In Vitro Cell-Based Assays

-

Cell Culture : Prostate cancer cell lines (LNCaP, PC3, DU145, etc.) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Growth/Proliferation Assay : Cells were seeded in multi-well plates and treated with varying concentrations of this compound (typically 0-50 µM) or DMSO as a vehicle control. Cell growth was monitored over several days (e.g., 4 days), and cell numbers were quantified using standard methods such as direct cell counting or colorimetric assays (e.g., MTT, Crystal Violet).[3]

-

Western Blot Analysis : To assess protein phosphorylation, cells were treated with this compound for a short duration (e.g., 30 minutes).[6] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-AMPKα (Thr172), p-ACC (Ser79), p-Raptor (Ser792)).[3][6]

-

Cell Cycle Analysis : Cells were treated with this compound (e.g., 25 µM) for 24-48 hours.[3][6] Subsequently, cells were harvested, fixed in ethanol, and stained with propidium iodide (PI). DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[3]

-

Lipid Synthesis Assay : To measure de novo lipogenesis, cells were treated with this compound and incubated with ¹⁴C-labeled acetate.[3] Lipids were then extracted, and the incorporation of ¹⁴C into the lipid fraction was quantified by scintillation counting. Results were normalized to total protein content.[3]

3.2 In Vivo Xenograft Studies

The workflow for assessing the in vivo efficacy of this compound typically follows the steps outlined in the diagram below.

Protocol Details:

-

Animal Model : Male nude mice are typically used.

-

Tumor Implantation : LNCaP cells are injected subcutaneously to establish tumors.

-

Treatment Initiation : Once tumors reach a specified volume (e.g., 50-100 mm³), animals are randomized into control and treatment groups.[1]

-

Drug Administration : this compound is administered daily via intraperitoneal (i.p.) injection at doses ranging from 30 to 60 mg/kg.[1][3] The control group receives a vehicle solution.[1]

-

Monitoring : Tumor volume and animal body weight are monitored regularly throughout the study.[3]

Conclusion

This compound is a direct AMPK activator with potent anti-tumor activity demonstrated in preclinical models of cancer, most notably prostate cancer. Its mechanism is centered on the dual inhibition of lipogenesis and the mTORC1 pathway. It effectively induces cell cycle arrest and apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells. Furthermore, in vivo studies confirm its ability to significantly inhibit tumor growth. The compound also shows strong synergistic potential when combined with standard-of-care androgen receptor signaling inhibitors, providing a strong rationale for its further development in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MT 63-78 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MT 63-78, a potent and direct activator of AMP-activated protein kinase (AMPK), in prostate cancer (PCa) cell line research. This document outlines the mechanism of action, key applications, and detailed protocols for investigating the effects of this compound on prostate cancer cells.

Introduction

This compound is a small molecule that directly activates AMPK, a central regulator of cellular energy homeostasis.[1][2][3] In the context of prostate cancer, where metabolic reprogramming, including increased lipogenesis, is a common feature, targeting AMPK presents a promising therapeutic strategy.[1][2][3] this compound has been shown to inhibit the growth of both androgen-sensitive and castration-resistant prostate cancer (CRPC) cells by inducing mitotic arrest and apoptosis.[1][2][3][4] Its primary mechanism of action is attributed to the suppression of de novo lipogenesis, a critical pathway for cancer cell proliferation.[1][2][5]

Mechanism of Action

This compound allosterically activates the AMPK α1β1γ1 complex in a dose-dependent manner and inhibits its dephosphorylation, leading to sustained activation.[2][5][6] This activation of AMPK initiates a signaling cascade that impacts several key cellular processes in prostate cancer cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Prostate Cancer Cell Viability

| Cell Line | Type | This compound Concentration (µM) | Incubation Time | Result |

| LNCaP | Androgen-Sensitive | 0, 1, 5, 10, 25, 50 | 4 days | Dose-dependent decrease in cell number[7] |

| PC3 | Androgen-Independent | 0, 1, 5, 10, 25, 50 | 4 days | Dose-dependent decrease in cell number[7] |

| C4-2 | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |

| C4-2B | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |

| 22Rv1 | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |

| CL1 | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Type | This compound Concentration (µM) | Incubation Time | Effect |

| LNCaP | Androgen-Sensitive | 25 | 24 hours | Significant enrichment in G2/M population[2][7] |

| CRPC models | CRPC | 25 | 24 hours | Significant enrichment in G2/M population[2][7] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Duration | Result |

| LNCaP | 30 mg/kg, daily, i.p. | 14 days | 33% inhibition of tumor growth[2][7] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound.

-

Incubate the plate for the desired period (e.g., 4 days).[7]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 24 hours.[7][8]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for AMPK Activation

This protocol is for detecting the phosphorylation of AMPK and its downstream targets.

Materials:

-

Prostate cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 0-50 µM) for a short duration (e.g., 30 minutes) to observe signaling events.[7]

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

Complete culture medium

-

This compound

-

Agar

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of prostate cancer cells (e.g., 5,000 cells/well).

-

Add different concentrations of this compound to the top layer before plating.

-

Incubate the plates at 37°C for 2-3 weeks until colonies are visible.

-

Stain the colonies with crystal violet and count them using a microscope.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Prostate cancer cells (e.g., LNCaP)

-

Matrigel

-

This compound

-

Vehicle control (e.g., 5% hydroxypropyl beta-cyclodextrine)

Procedure:

-

Subcutaneously inject a mixture of prostate cancer cells and Matrigel into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or vehicle control.[8]

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting).

Conclusion

This compound is a valuable tool for investigating the role of AMPK in prostate cancer. Its ability to directly activate AMPK and inhibit key metabolic pathways makes it a potent inhibitor of prostate cancer cell growth both in vitro and in vivo. The protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the metabolic vulnerabilities of prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. assaygenie.com [assaygenie.com]

- 5. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Efficacy of MT 63-78 in a Pancreatic Cancer Xenograft Model

1. Introduction

MT 63-78 is a novel, potent, and selective small molecule inhibitor targeting the downstream signaling of the PI3K/AKT/mTOR pathway, a critical axis for cell survival and proliferation in various cancers. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human pancreatic cancer (MIA PaCa-2) xenograft model in immunodeficient mice. The described methodologies cover animal model establishment, drug administration, efficacy assessment, and pharmacodynamic analysis.

2. Signaling Pathway

This compound is hypothesized to inhibit the mTORC1 complex, a key downstream effector of the PI3K/AKT pathway. This inhibition is expected to decrease the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately leading to reduced protein synthesis and cell proliferation.

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

3. Experimental Workflow

The overall experimental design involves the subcutaneous implantation of MIA PaCa-2 cells into athymic nude mice. Once tumors are established, animals are randomized into treatment groups. This compound or a vehicle control is administered daily. Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, tumors are harvested for pharmacodynamic analysis.

Caption: Experimental workflow for the this compound xenograft study.

4. Detailed Experimental Protocols

4.1. Cell Culture

-

Cell Line: MIA PaCa-2 (human pancreatic carcinoma).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Harvesting: Cells are harvested at 80-90% confluency using Trypsin-EDTA. Cell viability should be >95% as determined by trypan blue exclusion.

4.2. Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Implantation:

-

Resuspend harvested MIA PaCa-2 cells in sterile, serum-free DMEM at a concentration of 5 x 10⁷ cells/mL.

-

Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.

-

Subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Begin caliper measurements three times a week once tumors become palpable.

-

Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

-

Animals are randomized into treatment cohorts when the mean tumor volume reaches approximately 150 mm³.

-

4.3. Drug Formulation and Administration

-

Formulation:

-

Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

Prepare this compound suspensions in the vehicle at concentrations of 2.5 mg/mL and 5.0 mg/mL for the 25 and 50 mg/kg dose groups, respectively.

-

-

Administration:

-

Administer the assigned formulation (Vehicle, 25 mg/kg this compound, or 50 mg/kg this compound) once daily via oral gavage.

-

The dosing volume is 10 mL/kg of body weight.

-

Monitor body weight three times per week as a measure of general toxicity.

-

4.4. Endpoint Analysis

-

Tumor Growth Inhibition (TGI):

-

The primary efficacy endpoint is tumor growth inhibition, calculated at the end of the study (Day 21).

-